molecular formula C10H11N3O B573468 Acetyl-(3-methylanilino)cyanamide CAS No. 191028-18-9

Acetyl-(3-methylanilino)cyanamide

Cat. No.: B573468
CAS No.: 191028-18-9
M. Wt: 189.218
InChI Key: VKBRWUJYSGEILP-UHFFFAOYSA-N
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Description

Acetyl-(3-methylanilino)cyanamide is a synthetic organic compound featuring a cyanamide group (–NH–C≡N) linked to a 3-methylanilino moiety (C₆H₄(CH₃)–NH–) and an acetyl group (–COCH₃). Cyanamide-containing compounds are known for diverse roles, including agricultural uses (e.g., soil fumigants) and biochemical modifications . The acetyl and methyl substituents may influence its reactivity, solubility, and biological interactions compared to simpler cyanamides like calcium cyanamide .

Properties

CAS No.

191028-18-9

Molecular Formula

C10H11N3O

Molecular Weight

189.218

IUPAC Name

acetyl-(3-methylanilino)cyanamide

InChI

InChI=1S/C10H11N3O/c1-8-4-3-5-10(6-8)12-13(7-11)9(2)14/h3-6,12H,1-2H3

InChI Key

VKBRWUJYSGEILP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NN(C#N)C(=O)C

Synonyms

Acetic acid, 1-cyano-2-(3-methylphenyl)hydrazide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N’-(3-methylphenyl)acetohydrazide typically involves the reaction of cyanoacetylhydrazine with 3-methylbenzaldehyde. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for N-Cyano-N’-(3-methylphenyl)acetohydrazide are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’-(3-methylphenyl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with N-Cyano-N’-(3-methylphenyl)acetohydrazide include:

    Aldehydes and Ketones: For condensation reactions.

    Acids and Bases: To catalyze cyclization and substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from reactions involving N-Cyano-N’-(3-methylphenyl)acetohydrazide include various heterocyclic compounds, hydrazones, and substituted derivatives .

Scientific Research Applications

N-Cyano-N’-(3-methylphenyl)acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Cyano-N’-(3-methylphenyl)acetohydrazide involves its interaction with various molecular targets. The cyano and acetohydrazide groups allow it to participate in nucleophilic and electrophilic reactions, leading to the formation of stable complexes with biological molecules. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Calcium Cyanamide (CaCN₂)

Structural Differences :

  • Calcium cyanamide is an inorganic salt with the formula CaCN₂, lacking the acetyl and aromatic anilino groups present in Acetyl-(3-methylanilino)cyanamide. Functional Properties:
  • Agricultural Use: Calcium cyanamide acts as a soil fumigant and nitrogen fertilizer, effectively reducing anthracnose incidence in strawberry crops by altering soil microbiota and enhancing nutrient availability .
  • Reactivity and Hazards: Highly reactive when wet, posing explosion risks and causing severe skin/eye irritation . In contrast, the organic substituents in this compound likely reduce its hygroscopicity and reactivity.

4-(3-Chloro-2-cyanoanilino)phenyl Acetate (CAS 83768-39-2)

Structural Similarities :

  • Both compounds feature a cyanoanilino group and an ester/acetyl substituent. However, the target compound replaces the chloro and phenyl acetate groups with a methyl and acetyl moiety. Functional Implications:
  • The chloro substituent in 4-(3-Chloro-2-cyanoanilino)phenyl acetate may enhance electrophilicity, whereas the methyl group in this compound could improve metabolic stability or lipophilicity .

Thiazolidinone Derivatives (CAS 459789-82-3)

Key Differences :

  • Comparison:
  • The absence of the thiazolidinone ring in this compound suggests distinct applications, possibly favoring simpler chemical interactions or lower synthetic complexity .

Data Table: Comparative Analysis of Cyanamide Derivatives

Compound Name CAS Number Key Functional Groups Reactivity Applications Hazards
This compound Not provided Cyanamide, acetyl, 3-methylanilino Moderate (inferred) Research chemical (inferred) Unknown; likely less reactive than CaCN₂
Calcium Cyanamide 156-62-7 Inorganic cyanamide salt High Soil fumigant, fertilizer Explosive when wet
4-(3-Chloro-2-cyanoanilino)phenyl acetate 83768-39-2 Cyanoanilino, chloro, phenyl acetate Low Chemical intermediate Irritant (inferred)
Thiazolidinone derivative (CAS 459789-82-3) 459789-82-3 Thiazolidinone, acetamide, 3-methylanilino Moderate Pharmaceutical research (inferred) Not reported

Key Research Findings and Implications

  • Biosynthetic Context: Cyanamide is naturally synthesized in Vicia villosa leaves from L-canavanine, highlighting its biological relevance .
  • Acetylation Effects: Analogous to Nα-acetyl-α-lysine biosynthesis, acetylation in the target compound may enhance stability or alter interaction with biological targets compared to non-acetylated cyanamides .
  • Safety Profile: While calcium cyanamide poses significant hazards, the organic modifications in this compound likely mitigate such risks, though experimental validation is needed.

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